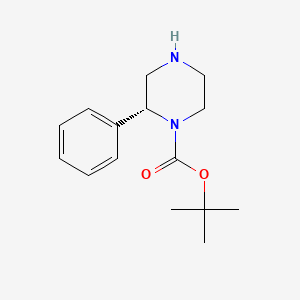

tert-Butyl 2-phenylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOURBIBCQYVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587588 | |

| Record name | tert-Butyl 2-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859518-32-4 | |

| Record name | tert-Butyl 2-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 2-phenylpiperazine-1-carboxylate chemical properties

An In-depth Technical Guide to tert-Butyl 2-phenylpiperazine-1-carboxylate

Authored by a Senior Application Scientist

Introduction

This compound, commonly referred to in literature and catalogues as 1-Boc-2-phenylpiperazine, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] Its structure uniquely combines a phenyl group, which imparts specific steric and electronic properties, with a piperazine scaffold, a privileged structure known for its prevalence in centrally active pharmaceuticals.[2][3] The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization, making it an exceptionally versatile intermediate for creating complex molecular architectures.[4]

This guide provides a comprehensive overview of the core chemical properties, spectral characteristics, synthesis, reactivity, and applications of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this reagent in their synthetic workflows.

Core Chemical and Physical Properties

The fundamental properties of a reagent are critical for experimental design, dictating choices in reaction setup, solvent selection, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [1][5][6] |

| Molecular Weight | 262.35 g/mol | [1][5][6] |

| CAS Number | 859518-32-4 (for racemate), 886766-60-5 (unspecified stereochem) | [1][5][6] |

| Appearance | Typically a colorless oil or off-white solid | [5][7] |

| Boiling Point | 376.2 °C at 760 mmHg (Predicted) | [8] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 1-Boc-2-phenylpiperazine, N-Boc-2-phenylpiperazine | [1] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [5][8] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a starting material is a foundational step in any synthetic procedure. The following section details the expected spectroscopic signatures for this compound, which serve as a self-validating system for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The data provided are based on typical spectra recorded in deuterated chloroform (CDCl₃).

-

¹H NMR:

-

~7.20-7.45 ppm (m, 5H): This multiplet corresponds to the protons of the phenyl ring.[9]

-

~5.0-5.4 ppm (br s, 1H): A broad singlet attributed to the proton on the carbon adjacent to both the phenyl group and the Boc-protected nitrogen (the C2-H of the piperazine ring). The broadness is due to conformational exchange.[7][9]

-

~2.7-4.1 ppm (m, 6H): A series of complex multiplets arising from the remaining six protons on the piperazine ring. The exact chemical shifts and splitting patterns can vary due to the molecule's conformational flexibility.[7][9]

-

~1.45 ppm (s, 9H): A strong, sharp singlet representing the nine equivalent protons of the tert-butyl group on the Boc protector.[7][9]

-

-

¹³C NMR:

-

~155 ppm: The carbonyl carbon of the Boc group.[7]

-

~139 ppm: The quaternary carbon of the phenyl ring attached to the piperazine ring.[7]

-

~126-130 ppm: Signals for the remaining carbons of the phenyl ring.[7]

-

~79-80 ppm: The quaternary carbon of the tert-butyl group.[7][9]

-

~40-55 ppm: A set of signals corresponding to the four methylene carbons and the single methine carbon of the piperazine ring.

-

~28.5 ppm: The signal for the three equivalent methyl carbons of the tert-butyl group.[7][9]

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry typically shows the protonated molecule.

-

[M+H]⁺: Calculated for C₁₅H₂₃N₂O₂⁺, m/z = 263.1754. This is the most commonly observed ion.[10]

-

[M+Na]⁺: Calculated for C₁₅H₂₂N₂O₂Na⁺, m/z = 285.1573.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

~2970 cm⁻¹: C-H stretching from the alkyl groups.[7]

-

~1690 cm⁻¹: A strong C=O stretching vibration characteristic of the carbamate in the Boc group.[7]

-

~1450-1490 cm⁻¹: C=C stretching from the aromatic phenyl ring.[7]

-

~1170 cm⁻¹: C-N stretching vibrations.[7]

Synthesis and Reactivity

Synthesis Pathway

The most direct and common synthesis of this compound involves the N-protection of 2-phenylpiperazine.

Causality: The reaction utilizes Di-tert-butyl dicarbonate (Boc)₂O as the Boc-donating electrophile. The nucleophilic secondary amine of 2-phenylpiperazine attacks one of the carbonyl carbons of (Boc)₂O. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a mild base (e.g., triethylamine) to scavenge the acidic byproducts. The steric hindrance of the phenyl group at the C2 position directs the Boc group to the N1 nitrogen.

Core Reactivity: The Boc Group

The primary utility of this compound stems from the predictable reactivity of its two nitrogen atoms.

-

N1 (Boc-protected): This nitrogen is non-nucleophilic and non-basic due to the electron-withdrawing nature of the Boc group. Its key reaction is deprotection .

-

N4 (Free Amine): This secondary amine is nucleophilic and basic. It is available for a wide range of reactions, such as alkylation, acylation, and reductive amination, allowing for the introduction of diverse substituents.

The most crucial and frequently performed reaction is the removal of the Boc group to unmask the N1 amine for subsequent transformations.

Causality: The Boc group is highly susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free piperazine amine. Strong acids like trifluoroacetic acid (TFA) in DCM, or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol, are highly effective for this transformation.

Applications in Drug Development

The phenylpiperazine moiety is a cornerstone in the development of Central Nervous System (CNS) agents.[8] This scaffold is found in numerous antipsychotic, antidepressant, and anxiolytic drugs. This compound serves as a key intermediate in the synthesis of these complex molecules.[11][12]

-

Scaffold for CNS Agents: By deprotecting the Boc group and subsequently reacting the N1 amine, or by functionalizing the N4 amine, chemists can construct libraries of compounds for screening against various neurological targets.[4][]

-

Privileged Structure in Medicinal Chemistry: The piperazine ring is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability.[2] This compound provides an efficient entry point to incorporate this valuable feature.

-

Intermediate for Novel Therapeutics: It has been utilized in the synthesis of potential GPR119 agonists for the treatment of type-2 diabetes, showcasing its utility beyond CNS applications.[14]

Experimental Protocol: Boc Deprotection

This protocol describes a standard, self-validating procedure for the acidic removal of the Boc protecting group.

Objective: To deprotect this compound to yield 2-phenylpiperazine dihydrochloride.

Materials:

-

This compound (1.0 eq)

-

4M HCl in 1,4-Dioxane (5-10 eq)

-

Methanol (or Dichloromethane)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM in a round-bottom flask under a nitrogen atmosphere.

-

Causality: Using an inert atmosphere prevents side reactions with atmospheric moisture or oxygen. The solvent ensures the substrate is fully accessible to the reagent.

-

-

Acid Addition: To the stirred solution, add 4M HCl in 1,4-Dioxane (5-10 eq) dropwise at 0 °C (ice bath).

-

Causality: The excess acid ensures the complete cleavage of the Boc group and protonates the resulting free amines to form the hydrochloride salt. Adding the acid at 0 °C helps to control any potential exotherm.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Causality: The reaction is typically rapid at room temperature. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions from prolonged exposure to strong acid.

-

-

Precipitation and Isolation: Upon completion, add diethyl ether to the reaction mixture. This will cause the hydrochloride salt of the product to precipitate out of the solution.

-

Causality: The hydrochloride salt is ionic and generally insoluble in non-polar organic solvents like diethyl ether, providing a simple and effective method of isolation.

-

-

Filtration and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the resulting white solid under vacuum.

-

Causality: Washing with cold ether ensures that the desired salt product, which has low solubility in ether, is not lost, while residual organic-soluble impurities are washed away.

-

-

Validation: The identity of the 2-phenylpiperazine salt can be confirmed by ¹H NMR (disappearance of the ~1.45 ppm Boc singlet) and mass spectrometry.

Safety and Handling

As with any chemical reagent, proper handling is essential for laboratory safety.

-

GHS Hazard Statements: While a full GHS classification is not universally harmonized, related piperazine compounds are often classified with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[15][16] Some un-protected piperazines can be corrosive.

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][17]

-

Handle the compound in a well-ventilated area or a chemical fume hood.[17]

-

Avoid formation of dust if handling the solid form.[15]

-

Store in a cool, dry place away from strong oxidizing agents and strong acids.[8][17]

-

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its structural design. The strategic placement of the Boc protecting group enables chemists to selectively unmask and functionalize the piperazine scaffold, providing a reliable and versatile pathway to a wide range of complex molecules, particularly those targeting the central nervous system. A thorough understanding of its chemical properties, spectral data, and reactivity is paramount for its effective and safe use in research and development.

References

- 1. This compound | C15H22N2O2 | CID 16740572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. This compound [myskinrecipes.com]

- 9. pure.uva.nl [pure.uva.nl]

- 10. PubChemLite - Tert-butyl (2r)-2-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]

- 11. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 12. 4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester | 960203-42-3 [chemicalbook.com]

- 14. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aaronchem.com [aaronchem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

1-Boc-2-phenylpiperazine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-2-phenylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-phenylpiperazine, also known as tert-butyl 2-phenylpiperazine-1-carboxylate, is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperazine ring substituted with a phenyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position, offers a unique combination of steric and electronic properties.[1][2][3] The presence of the Boc group allows for selective functionalization at the unprotected secondary amine, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[4] This guide provides a comprehensive overview of the synthesis, underlying mechanistic principles, and detailed characterization of 1-Boc-2-phenylpiperazine.

Synthesis of 1-Boc-2-phenylpiperazine

The most direct and widely employed synthetic route to 1-Boc-2-phenylpiperazine involves the selective N-protection of the commercially available or synthetically prepared 2-phenylpiperazine. This strategy hinges on the differential reactivity of the two nitrogen atoms within the piperazine ring, enabling a controlled, stepwise approach to derivatization.

Retrosynthetic Analysis and Key Strategies

The synthesis of 1-Boc-2-phenylpiperazine is conceptually straightforward, stemming from the reaction of 2-phenylpiperazine with di-tert-butyl dicarbonate (Boc₂O). The primary challenge lies in achieving mono-protection, as the formation of the 1,4-di-Boc-protected byproduct is a common side reaction.[5] Careful control of stoichiometry and reaction conditions is therefore crucial.

The precursor, 2-phenylpiperazine, can be synthesized through several methods, including the cyclization of aniline derivatives with bis(2-chloroethyl)amine hydrochloride or via reductive amination pathways.[6] For the purposes of this guide, we will focus on the final Boc-protection step, assuming the availability of 2-phenylpiperazine.

Detailed Experimental Protocol: Boc Protection of 2-Phenylpiperazine

This protocol outlines a standard laboratory procedure for the synthesis of 1-Boc-2-phenylpiperazine.

Materials:

-

2-Phenylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylpiperazine (1.0 eq.) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1-0.2 M.

-

Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5-10 minutes at room temperature.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) in a minimal amount of DCM and add it dropwise to the stirring solution of 2-phenylpiperazine at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material and to minimize the formation of the di-protected byproduct.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-Boc-2-phenylpiperazine as a white to off-white solid.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic secondary amine of 2-phenylpiperazine attacks one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc bond and the release of tert-butanol and carbon dioxide. The added base, typically triethylamine, serves to neutralize the resulting carbonic acid mono-tert-butyl ester, driving the reaction to completion. The use of a slight excess of 2-phenylpiperazine or precise control of Boc₂O stoichiometry is critical to favor mono-protection over the undesired di-protection.

Synthetic Workflow Diagram

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Boc-2-phenylpiperazine, 97% | CymitQuimica [cymitquimica.com]

- 3. 886766-60-5 Cas No. | 2-Phenylpiperazine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 6. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of tert-Butyl 2-phenylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-phenylpiperazine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active compounds. The piperazine moiety, a common pharmacophore, imparts favorable pharmacokinetic properties, while the phenyl group and the tert-butoxycarbonyl (Boc) protecting group allow for diverse and specific synthetic modifications.[1]

Accurate and comprehensive structural elucidation of this intermediate is paramount to ensure the integrity of multi-step syntheses and the quality of the final active pharmaceutical ingredients. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide emphasizes the "why" behind experimental choices and provides a framework for interpreting the resulting data.

Molecular Structure and Key Features

The structure of this compound presents several key features that are distinguishable by various spectroscopic methods. Understanding these is crucial for accurate data interpretation.

Caption: Predicted major fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

A common technique is Attenuated Total Reflectance (ATR) FT-IR.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Acquisition: The IR spectrum is recorded.

Predicted IR Data and Interpretation:

The IR spectrum will show characteristic absorption bands for the functional groups present. [2][3]

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

|---|---|---|

| ~3300-3400 | N-H | Stretching |

| ~2850-3000 | C-H (aliphatic) | Stretching |

| ~1680-1700 | C=O (carbamate) | Stretching |

| ~1450-1600 | C=C (aromatic) | Stretching |

| ~1160-1250 | C-N | Stretching |

| ~1150 | C-O | Stretching |

Experimental Workflow Summary

Caption: General workflow for the spectroscopic characterization of the title compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and drug development. By employing a combination of NMR, MS, and IR spectroscopy, a detailed and unambiguous structural confirmation can be achieved. This guide provides a framework for the acquisition and interpretation of this data, underscoring the importance of a multi-faceted analytical approach in modern synthetic chemistry.

References

- Supporting Information for [Journal Article Title].

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

- Feng, B., et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

-

SpectraBase. tert-Butyl 4-(2-formylphenyl)-1-piperazinecarboxylate. [Link]

- Zhang, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.

-

PubChem. This compound. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

- Supporting Information for [Journal Article Title].

Sources

tert-Butyl 2-phenylpiperazine-1-carboxylate CAS number 859518-32-4

An In-Depth Technical Guide to tert-Butyl 2-phenylpiperazine-1-carboxylate (CAS 859518-32-4) for Advanced Research and Drug Development

Foreword

As a Senior Application Scientist, my objective is to provide a guide that transcends a simple cataloging of facts. This document is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the strategic value of this compound in the art of medicinal chemistry. We will delve into the causality behind its synthetic routes, the rationale for its application in specific therapeutic areas, and the rigorous analytical methods required to ensure its quality. This guide is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding, aiming to empower you in your research endeavors.

Core Characteristics and Physicochemical Properties

This compound is a chiral heterocyclic building block that has gained prominence in medicinal chemistry. Its structure, featuring a piperazine ring with a phenyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, makes it a versatile scaffold for creating complex molecules with diverse biological activities. The Boc group provides a stable yet readily cleavable protecting group, allowing for selective functionalization of the piperazine ring, a common motif in many centrally active drugs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 859518-32-4 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

| Melting Point | 105-115 °C |

Synthesis and Purification: A Protocol with Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common route involves the cyclization of a suitable precursor followed by the introduction of the Boc protecting group.

Experimental Protocol: Synthesis of this compound

Objective: To provide a reliable, step-by-step method for the laboratory-scale synthesis of this compound.

Materials:

-

2-Phenylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-phenylpiperazine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

-

Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution. The TEA acts as a base to neutralize the HCl that is formed during the reaction, driving the reaction to completion.

-

Boc Protection: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with brine. The washing steps are crucial to remove any remaining water-soluble impurities and reagents.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. This step is critical for obtaining the product with high purity.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram 1: Synthetic Scheme for this compound

Caption: A simplified reaction scheme for the Boc-protection of 2-phenylpiperazine.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. Its rigid phenylpiperazine core is a privileged scaffold that can be elaborated to target a wide range of biological receptors.

Development of CRF-1 Receptor Antagonists

Corticotropin-releasing factor (CRF) is a key mediator of the stress response, and its receptor, CRF-1, is a validated target for the treatment of anxiety and depression. The phenylpiperazine scaffold has been extensively explored for the development of CRF-1 antagonists. This compound serves as a crucial starting material for the synthesis of potent and selective CRF-1 antagonists. The synthesis typically involves the deprotection of the Boc group followed by N-alkylation or N-arylation to introduce the desired pharmacophoric elements.

Synthesis of Modulators of the Central Nervous System

The phenylpiperazine moiety is a common feature in many drugs acting on the central nervous system (CNS). By modifying the piperazine ring of this compound, researchers can fine-tune the pharmacological properties of the resulting molecules to target specific receptors, such as dopamine and serotonin receptors. This makes it a valuable tool in the development of antipsychotics, antidepressants, and anxiolytics.

Antagonists for the Human Gonadotropin-Releasing Hormone Receptor

The human gonadotropin-releasing hormone (GnRH) receptor is a key regulator of the reproductive system. Antagonists of this receptor have therapeutic applications in the treatment of hormone-dependent diseases such as prostate cancer and endometriosis. This compound has been used as a building block in the synthesis of novel GnRH receptor antagonists, demonstrating its broad utility in medicinal chemistry.

Diagram 2: Workflow for the Use of this compound in Drug Discovery

Caption: A generalized workflow illustrating the central role of the title compound in a drug discovery cascade.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to ensure the quality of this compound for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Key Analytical Parameters for Quality Control

| Technique | Parameter | Typical Result |

| ¹H NMR | Chemical shifts and coupling constants | Consistent with the expected structure |

| ¹³C NMR | Number and chemical shifts of carbon signals | Confirms the carbon framework |

| Mass Spectrometry | Molecular ion peak (m/z) | [M+H]⁺ at 263.17 |

| HPLC | Purity | ≥98% |

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To provide a standard HPLC method for determining the purity of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of 1 mg/mL.

-

Injection: Inject the sample onto the HPLC system.

-

Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all components.

-

Data Analysis: Integrate the peaks in the chromatogram and calculate the purity of the compound based on the area percentage of the main peak.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be taken when handling this compound.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Molbase. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

Physical and chemical properties of N-Boc-2-phenylpiperazine

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Boc-2-phenylpiperazine

Abstract

N-Boc-2-phenylpiperazine, with the IUPAC name tert-butyl 2-phenylpiperazine-1-carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure features a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group and substituted with a phenyl group at the 2-position. This unique architecture renders it a versatile building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The strategic placement of the Boc group allows for selective functionalization at the unprotected secondary amine (N4), while the phenyl group influences the molecule's lipophilicity and potential biological interactions.[2] This guide provides a comprehensive overview of the core physical and chemical properties of N-Boc-2-phenylpiperazine, its spectroscopic signature, key chemical transformations, and its applications, offering a critical resource for researchers in drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Boc-2-phenylpiperazine is essential for its effective use in synthesis, purification, and formulation. These properties dictate its solubility, stability, and handling requirements.

| Property | Value | References |

| CAS Number | 859518-32-4 | [1][2][3] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 262.35 g/mol | [1][3] |

| Appearance | White to off-white solid or powder | [2] |

| Boiling Point | 376.2 ± 30.0 °C (Predicted) | [4] |

| Density | 1.071 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | Slightly soluble | [5][6] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [4] |

| pKa | 8.00 ± 0.40 (Predicted) | [4] |

Spectroscopic and Analytical Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of N-Boc-2-phenylpiperazine. While specific spectra for this exact compound are proprietary or scattered, a profile can be predicted based on its constituent functional groups and data from analogous structures.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.5 ppm range). The protons on the piperazine ring will appear as a series of complex multiplets in the aliphatic region (δ 2.5-4.5 ppm). A characteristic singlet integrating to nine protons for the tert-butyl group of the Boc protector will be prominent, typically around δ 1.4-1.5 ppm. The N-H proton of the secondary amine may appear as a broad singlet.

-

¹³C NMR: The carbon NMR will display signals for the phenyl group carbons (δ 125-145 ppm), the piperazine ring carbons (δ 40-60 ppm), and the carbonyl carbon of the Boc group (around δ 155 ppm). The quaternary carbon and methyl carbons of the tert-butyl group will appear at approximately δ 80 ppm and δ 28 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Key expected absorption bands include:

-

N-H Stretch: A moderate absorption band around 3300-3350 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretch (Aromatic/Aliphatic): Bands just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

-

C=O Stretch (Urethane): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is a definitive indicator of the Boc group's carbonyl.

-

C-N Stretch: Absorptions in the 1250-1020 cm⁻¹ range.

-

C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For N-Boc-2-phenylpiperazine, the molecular ion peak (M+) would be observed at m/z = 262.35. A characteristic fragmentation pattern involves the loss of the tert-butyl group (m/z -57) or the entire Boc group.

Protocol 1: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

N-Boc-2-phenylpiperazine (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vial

Procedure:

-

Accurately weigh 5-10 mg of N-Boc-2-phenylpiperazine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution into a 5 mm NMR tube using a pipette.

-

Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.

-

Acquire the spectra following the instrument's standard operating procedures for ¹H, ¹³C, and other relevant experiments (e.g., DEPT, COSY).

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction to obtain the final spectrum for analysis.

Chemical Properties and Reactivity

The synthetic utility of N-Boc-2-phenylpiperazine is derived from the differential reactivity of its two nitrogen atoms, a concept known as orthogonal protection.

Caption: Orthogonal reactivity of N-Boc-2-phenylpiperazine.

N4-Amine Reactivity

The secondary amine at the N4 position is nucleophilic and serves as the primary site for synthetic elaboration. It readily participates in a variety of classical amine reactions, including:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl substituents.

N1-Boc Group Reactivity: Deprotection

The Boc group is a robust protecting group, stable to many nucleophilic and basic conditions, which is crucial for allowing selective chemistry at the N4 position.[9][10] Its primary reactivity is its lability under acidic conditions. This deprotection step is a cornerstone of its use in multi-step synthesis, unmasking the N1 amine for subsequent functionalization.

Caption: Workflow for Boc-deprotection of N-Boc-2-phenylpiperazine.

Protocol 2: Acid-Mediated Boc Deprotection

Objective: To remove the Boc protecting group to yield 2-phenylpiperazine.

Materials:

-

N-Boc-2-phenylpiperazine (1.0 eq)

-

4M HCl in 1,4-dioxane (or Trifluoroacetic acid, TFA)

-

Dichloromethane (DCM) or 1,4-dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: Dissolve N-Boc-2-phenylpiperazine (1.0 eq) in a minimal amount of DCM or 1,4-dioxane in a round-bottom flask.[9]

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of 4M HCl in dioxane (e.g., 5-10 eq). Alternatively, TFA (5-10 eq) in DCM can be used.[9]

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. This typically yields the hydrochloride salt of the product.

-

Neutralization: To obtain the free base, dissolve the crude salt in water and transfer it to a separatory funnel. Carefully add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 9).[9]

-

Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or DCM).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-phenylpiperazine.

C-H Functionalization

Recent advances in synthetic methodology have enabled the direct functionalization of C-H bonds on the piperazine ring.[11] Methodologies such as photoredox catalysis can be used to introduce aryl, vinyl, or alkyl groups at the α-position to the nitrogen atoms, offering novel pathways to structurally diverse piperazine derivatives that were previously difficult to access.[12][13]

Applications in Medicinal Chemistry and Drug Discovery

The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs targeting a wide range of diseases.[11][14] N-Boc-2-phenylpiperazine serves as a key intermediate in the synthesis of molecules for various therapeutic areas, including:

-

Central Nervous System (CNS) Agents: The piperazine core is common in antipsychotic, antidepressant, and anxiolytic drugs.

-

Anticancer Agents: It is a component of many kinase inhibitors designed to interfere with cancer cell signaling pathways.[14]

-

Anti-Infective Agents: The scaffold is found in numerous antibacterial and antiviral compounds.[14]

The presence of the phenyl group can enhance binding to target proteins through hydrophobic and π-stacking interactions, making this particular building block highly valuable for generating new chemical entities with potent biological activity.

Safety and Handling

As a chemical intermediate, N-Boc-2-phenylpiperazine requires careful handling in a laboratory setting.

-

Hazards: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[15][16] It should be handled in accordance with OSHA 29 CFR 1910.1200 standards.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[17][18] All handling should be performed in a well-ventilated area or a chemical fume hood.[15]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[17]

-

Spill Management: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[15] Absorb spills with an inert material and place in a sealed container for disposal.[18]

-

Fire Safety: The compound is combustible. In case of fire, use CO₂, dry chemical, or alcohol-resistant foam.[19] Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[15][19]

Conclusion

N-Boc-2-phenylpiperazine is a high-value synthetic intermediate whose utility is anchored in its well-defined physicochemical properties and predictable, versatile reactivity. The orthogonal protection of its two nitrogen atoms provides a robust platform for the controlled, sequential synthesis of complex piperazine derivatives. Its established role in the construction of biologically active molecules underscores its importance for researchers and scientists in drug discovery and development. This guide provides the core technical knowledge required for the effective and safe application of this compound in a research environment.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. ResearchGate. [Link]

-

N-Boc-Piperazine Product Information. PROMETHEA TECHSYNTH PRIVATE LIMITED. [Link]

- A kind of synthetic method of N-Boc piperazines.

-

tert-Butyl piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization (PDF). MDPI. [Link]

-

Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. DRT. [Link]

-

N-Boc-Piperazine Drug Information. PharmaCompass.com. [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

-

FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. PubMed, National Center for Biotechnology Information. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

Sources

- 1. This compound | C15H22N2O2 | CID 16740572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 859518-32-4: N-1-Boc-2-Phenylpiperazine | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. N-1-Boc-2-Phenylpiperazine CAS#: 859518-32-4 [m.chemicalbook.com]

- 5. 1-Boc-2-phenylpiperazine, 97% | Fisher Scientific [fishersci.ca]

- 6. (R)-1-Boc-2-Phenylpiperazine CAS#: 886766-60-5 [amp.chemicalbook.com]

- 7. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lehigh.edu [lehigh.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. 1-Boc-2-phenylpiperazine, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. fishersci.co.uk [fishersci.co.uk]

The Strategic Role of tert-Butyl 2-phenylpiperazine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Among the pantheon of privileged structures, the piperazine ring holds a place of distinction due to its unique physicochemical properties and synthetic versatility. This guide provides an in-depth technical exploration of a particularly valuable derivative, tert-Butyl 2-phenylpiperazine-1-carboxylate. We will dissect its synthesis, explore its application as a cornerstone intermediate, and elucidate its role in the generation of potent and selective modulators of key biological targets, particularly within the central nervous system (CNS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their therapeutic programs.

The 2-Phenylpiperazine Scaffold: A Privileged Motif in Neuropharmacology

The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. This structure confers a unique combination of properties that are highly advantageous in medicinal chemistry. The presence of two basic nitrogen centers allows for the fine-tuning of aqueous solubility and pKa, which are crucial for optimizing pharmacokinetic profiles. Furthermore, the piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable framework for the spatial orientation of pharmacophoric groups, thereby facilitating precise interactions with biological targets.

The introduction of a phenyl group at the 2-position of the piperazine ring, as in this compound, adds a critical dimension to its utility. This phenyl moiety can engage in various non-covalent interactions with target proteins, including π-π stacking and hydrophobic interactions, which are often key to achieving high binding affinity. The tert-butoxycarbonyl (Boc) protecting group at the 1-position is a strategic feature, enabling selective functionalization of the second nitrogen atom. This controlled reactivity is paramount in multi-step synthetic campaigns, allowing for the precise construction of complex molecular architectures.

Synthesis of the Core Intermediate: A General Approach

While numerous methods exist for the synthesis of piperazine derivatives, a common and effective strategy for preparing this compound involves a multi-step sequence that begins with the construction of the core piperazine ring. One general approach involves the cyclization of appropriate precursors, followed by protection and functionalization.

A plausible synthetic route, based on established chemical principles, is outlined below. It is important to note that specific reaction conditions may require optimization depending on the scale and available starting materials.

Experimental Protocol: General Synthesis of this compound

Step 1: Synthesis of a Phenylpiperazine Precursor

A common method for the formation of the phenylpiperazine core is the reaction of a suitably substituted aniline with a bis(2-haloethyl)amine derivative. For instance, the reaction of aniline with N-benzylethanolamine can be followed by chlorination and cyclization to yield N-benzyl-2-phenylpiperazine.

Step 2: N-Boc Protection

The resulting 2-phenylpiperazine can then be selectively protected at one of the nitrogen atoms using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane or tetrahydrofuran.

Step 3: Deprotection of the Second Nitrogen (if necessary)

If a protecting group other than the desired Boc group is present on the second nitrogen (e.g., a benzyl group from Step 1), it must be removed. For example, a benzyl group can be cleaved via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Self-Validation and Quality Control:

Throughout the synthesis, it is crucial to monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The identity and purity of the final product, this compound, should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and high-performance liquid chromatography (HPLC).

Application in the Synthesis of Biologically Active Molecules

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The Boc-protected nitrogen allows for the selective derivatization of the unprotected nitrogen, which can then be followed by deprotection of the Boc group and further functionalization if desired.

A notable example of the utility of a closely related intermediate is in the synthesis of the antidepressant drug Vortioxetine. In a documented synthesis, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate is used as a key building block.[1][2][3][4][5] This highlights the industrial relevance of Boc-protected phenylpiperazine scaffolds in the construction of complex pharmaceutical agents.

The general workflow for utilizing this compound as a synthetic intermediate is depicted in the following diagram:

Caption: General workflow for the use of this compound.

Targeting the Serotonin 5-HT1A Receptor: Structure-Activity Relationships

Derivatives of the 2-phenylpiperazine scaffold have been extensively investigated as ligands for various G-protein coupled receptors (GPCRs) in the CNS, with a particular focus on serotonin receptors. The 5-HT1A receptor, a key regulator of mood and anxiety, has been a primary target for many drug discovery programs.

The general structure-activity relationships (SAR) for 2-phenylpiperazine derivatives at the 5-HT1A receptor can be summarized as follows:

-

The Phenyl Ring: Substituents on the phenyl ring can significantly modulate binding affinity and functional activity. Electron-withdrawing or electron-donating groups at different positions can influence the electronic properties and steric interactions with the receptor binding pocket.

-

The Piperazine Core: The integrity of the piperazine ring is generally crucial for activity. Modifications to the ring, such as substitution or ring contraction/expansion, can have a profound impact on binding.

-

The Second Nitrogen Substituent: The nature of the substituent on the second nitrogen atom is a key determinant of affinity and selectivity. Often, a flexible alkyl chain connecting to another cyclic or aromatic moiety is optimal for high-affinity binding.

The following table presents a selection of publicly available binding affinity data (Ki values) for various phenylpiperazine derivatives at the human 5-HT1A receptor, illustrating the impact of structural modifications.

| Compound ID | Phenyl Ring Substitution | N-Substituent | 5-HT1A Ki (nM) | Reference |

| 1 | 2-OCH₃ | Propyl-purine-2,6-dione derivative | 8-50 | [6] |

| 2 | Unsubstituted | Butyl-pyrimido[2,1-f]theophylline | 0.5-21.5 | [3] |

| 3 | 2-OCH₃ | Propyl-tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | [7] |

| 4 | 2-OCH₃ | Propyl-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine | 21.3 | [7] |

| 5 | 2-(4-methoxyphenyl) | Varies | 3.77-1802 | [8] |

Signaling Pathway of the 5-HT1A Receptor

The 5-HT1A receptor is a canonical Gi/o-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

Caption: Simplified 5-HT1A receptor signaling cascade.[9][10][11][12][13]

Emerging Applications: Modulation of TRPC6 Channels in Alzheimer's Disease

Recent research has identified a novel and promising therapeutic application for phenylpiperazine derivatives: the modulation of Transient Receptor Potential Canonical 6 (TRPC6) channels. TRPC6 is a non-selective cation channel that plays a crucial role in calcium homeostasis in neurons. Dysregulation of TRPC6 function has been implicated in the pathophysiology of Alzheimer's disease.

Studies have shown that activators of TRPC6 can restore synaptic function and exhibit neuroprotective effects in models of Alzheimer's disease. A novel piperazine derivative, cmp2, has been identified as a selective TRPC6 activator that can cross the blood-brain barrier and reverse deficits in synaptic plasticity in a mouse model of Alzheimer's disease.[14][15] The mechanism of action is believed to involve the restoration of store-operated calcium entry (SOCE) and the activation of downstream signaling pathways, such as the CaMKII pathway, which are critical for synaptic plasticity and memory formation.

TRPC6 Signaling in Neuroprotection

The activation of TRPC6 channels by small molecules like phenylpiperazine derivatives leads to an influx of calcium ions, which can trigger a cascade of neuroprotective signaling events.

Caption: Neuroprotective signaling pathway mediated by TRPC6 activation.

Conclusion and Future Directions

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated combination of a privileged piperazine scaffold, a functionally significant phenyl moiety, and a synthetically enabling Boc protecting group makes it an invaluable asset in the synthesis of novel therapeutic agents. The demonstrated utility of its derivatives in modulating key CNS targets such as the 5-HT1A receptor and the emerging potential in targeting TRPC6 channels for neurodegenerative diseases underscore its continued relevance and promise.

Future research will undoubtedly continue to uncover new applications for this versatile building block. The exploration of novel substitutions on the phenyl ring, the development of innovative linkers, and the investigation of its utility in targeting other disease areas will further solidify the position of this compound as a cornerstone of modern drug discovery.

References

- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221).

- Zupancic, B., et al. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates.

- Albert, P. R., & Lemonde, S. (2004). 5-HT1A receptors, gene transcription, and depression: inseparable triplets. Neuroscientist, 10(6), 575-593.

- Raymond, J. R., et al. (1999). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology, 127(1), 1-12.

- Zupancic, B., et al. (2015). Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate.

- Pawlowski, M., et al. (2005). Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines. Pharmacological Reports, 57(2), 229-35.

- Lundbeck, H. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.

- Cowen, P. J. (2005). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology (pp. 131-147). CRC Press.

- Masson, J., et al. (2012). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 6, 43.

-

SciSpace. (n.d.). 4-[2-(2-methyl-4-bromo-phenylthio)-phenyl]piperazine-1-tert-butyl carboxylate synthesis method. Retrieved from [Link]

- US Patent US20130116245A1. (2013).

- Albert, P. R. (2018). The 5-HT1A receptor: signaling to behavior. Biochimie, 154, 1-11.

- Zentis Pharmaceutical GmbH. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.

- Bashetti, N., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(23), 126707.

- Iacovelli, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5809.

- Mokrosz, M. J., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(12), 2149-2157.

- Pawlowski, M., et al. (1998). Synthesis, 5-HT1A and 5-HT2A receptor activity of new 1-phenylpiperazinylpropyl derivatives with arylalkyl substituents in position 7 of purine-2,6-dione. Il Farmaco, 53(8-9), 567-575.

- Lundbeck, H. (2006). Phenyl-piperazine derivatives as serotonin reuptake inhibitors.

- Grivas, K., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.

- Lacivita, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1346-1361.

- Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

- Bashetti, N., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(23), 126707.

- Pchitskaya, E., et al. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 12(1), 17009.

- Asceneuron SA. (2017). PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES.

- Sukalovic, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 16(2), 104479.

- Pchitskaya, E., et al. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 12(1), 17009.

- Bai, Y., et al. (2020). Structural basis for pharmacological modulation of the TRPC6 channel. eLife, 9, e53311.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Patent 2930171 [data.epo.org]

- 3. WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates - Google Patents [patents.google.com]

- 4. WO2015155153A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Google Patents [patents.google.com]

- 5. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 6. Synthesis, 5-HT1A and 5-HT2A receptor activity of new 1-phenylpiperazinylpropyl derivatives with arylalkyl substituents in position 7 of purine-2,6-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Synthetic Keystone: A Technical Guide to the Strategic Use of Mono-Boc-Protected 2-Phenylpiperazine in Drug Discovery

Abstract

The 2-phenylpiperazine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous centrally active and systemically targeted therapeutic agents. Its modulation of key pharmacological properties, such as receptor affinity and pharmacokinetic profile, is well-documented. However, the selective functionalization of the piperazine ring presents a classic synthetic challenge. This technical guide provides an in-depth exploration of mono-Boc-protected 2-phenylpiperazine, a critical intermediate that unlocks the synthetic potential of this scaffold. While devoid of significant intrinsic biological activity, its true value lies in its role as a precisely engineered building block. We will dissect the causality behind its synthesis, detail protocols for its preparation and selective protection, and illuminate its application in the development of pioneering therapeutics, thereby providing researchers and drug development professionals with a comprehensive understanding of its strategic importance.

Introduction: The Strategic Value of the 2-Phenylpiperazine Scaffold and the Role of Mono-Boc Protection

The piperazine ring is a cornerstone of drug design, prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability. The introduction of a phenyl group at the C2 position creates a chiral center and introduces a rigid conformational constraint, which can be exploited to achieve high-affinity interactions with specific biological targets. Phenylpiperazine derivatives have demonstrated a wide spectrum of biological activities, including effects on the central nervous system (CNS) and as anticancer agents.[1][2]

The synthetic utility of 2-phenylpiperazine, however, is contingent on the ability to selectively functionalize its two nitrogen atoms (N1 and N4). Uncontrolled reactions can lead to a mixture of di-substituted products, complicating purification and reducing yields. The tert-butyloxycarbonyl (Boc) protecting group offers a robust solution to this challenge.[3] By temporarily "masking" one nitrogen atom, it directs subsequent chemical modifications to the other, enabling a controlled and stepwise construction of complex molecules. This guide focuses on tert-butyl 2-phenylpiperazine-1-carboxylate, highlighting its pivotal role not as a biologically active entity itself, but as a key intermediate in the synthesis of diverse and potent pharmaceutical agents.[4]

Synthesis and Selective Protection: A Methodical Approach

The efficient synthesis of mono-Boc-protected 2-phenylpiperazine is a two-stage process: first, the construction of the 2-phenylpiperazine core, followed by its selective mono-protection.

Synthesis of the 2-Phenylpiperazine Core

Several synthetic routes to 2-phenylpiperazine have been reported. A common and illustrative method involves the reaction of a C2 synthon, such as phenacyl bromide, with a C4N2 synthon like ethylenediamine. This approach provides a straightforward pathway to the desired heterocyclic core.

// Nodes phenacyl_bromide [label="Phenacyl Bromide"]; ethylenediamine [label="Ethylenediamine"]; intermediate [label="Dihydropyrazine\nIntermediate", shape=ellipse, fillcolor="#FFFFFF"]; reduction [label="Reduction\n(e.g., NaBH4)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; phenylpiperazine [label="2-Phenylpiperazine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges phenacyl_bromide -> intermediate [label="Condensation"]; ethylenediamine -> intermediate; intermediate -> reduction; reduction -> phenylpiperazine; }

Synthesis of 2-Phenylpiperazine.

Experimental Protocol: Synthesis of 2-Phenylpiperazine from Phenacyl Bromide

-

Condensation: To a solution of ethylenediamine (2.0 eq) in a suitable solvent such as ethanol, add phenacyl bromide (1.0 eq) portion-wise at room temperature. The initial reaction is often exothermic.

-

Cyclization/Dehydration: Stir the reaction mixture at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step leads to the formation of a dihydropyrazine intermediate.

-

Reduction: After cooling the reaction mixture to 0 °C, add a reducing agent such as sodium borohydride (NaBH₄) (2.2 eq) in portions. The choice of reducing agent is critical to selectively reduce the imine bond without affecting the phenyl ring.

-

Work-up and Purification: Once the reduction is complete, quench the reaction with water and extract the product with an organic solvent like dichloromethane. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield 2-phenylpiperazine.

Selective Mono-Boc Protection

The key to unlocking the synthetic potential of 2-phenylpiperazine is the selective protection of one of its nitrogen atoms. Due to the electronic influence of the C2-phenyl group, the two nitrogen atoms have different nucleophilicities. However, to ensure high selectivity and yield, a common strategy is to exploit the differential basicity of the two amines through in-situ mono-protonation.[5]

// Nodes phenylpiperazine [label="2-Phenylpiperazine"]; hcl [label="HCl (1 eq)", shape=ellipse, fillcolor="#FFFFFF"]; mono_protonated [label="Mono-protonated\nIntermediate", shape=ellipse, fillcolor="#FFFFFF"]; boc_anhydride [label="Boc2O (1 eq)", shape=ellipse, fillcolor="#FFFFFF"]; reaction [label="Selective\nAcylation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mono_boc [label="mono-Boc-protected\n2-phenylpiperazine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges phenylpiperazine -> mono_protonated [label="Protonation"]; hcl -> mono_protonated; mono_protonated -> reaction; boc_anhydride -> reaction; reaction -> mono_boc; }

Selective Mono-Boc Protection.

Experimental Protocol: Acid-Mediated Selective Mono-Boc Protection

-

Mono-protonation: Dissolve 2-phenylpiperazine (1.0 eq) in a suitable solvent like methanol at 0 °C. Add one equivalent of a solution of HCl in methanol dropwise. Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt in equilibrium.[5] This step effectively deactivates the more basic nitrogen atom.

-

Boc-Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting mono-Boc-protected 2-phenylpiperazine can be purified by column chromatography to achieve high purity.[3]

| Reagent/Parameter | Synthesis of 2-Phenylpiperazine | Selective Mono-Boc Protection |

| Key Starting Materials | Phenacyl bromide, Ethylenediamine | 2-Phenylpiperazine, Boc₂O |

| Key Reagents | Sodium borohydride | HCl in Methanol |

| Solvent | Ethanol, Methanol | Methanol, Ethyl Acetate |

| Typical Yield | 50-70% | 70-90% |

| Purification Method | Column Chromatography | Column Chromatography |

Biological Activity: A Gateway to Potent Therapeutics

As established, mono-Boc-protected 2-phenylpiperazine is not sought for its intrinsic biological activity. Instead, it serves as a versatile scaffold upon which pharmacologically active moieties can be appended. The Boc group allows for the selective functionalization of the N4 nitrogen, which, after deprotection of the N1 nitrogen, can be further modified. This sequential functionalization is a powerful strategy in drug discovery.

Application in the Synthesis of CNS Agents

The phenylpiperazine core is a well-established pharmacophore in many CNS-active drugs, interacting with a variety of receptors including serotonin (5-HT) and dopamine (D) receptors.[6][7] Mono-Boc-protected 2-phenylpiperazine is an ideal starting material for the synthesis of novel ligands for these receptors.

// Nodes mono_boc [label="mono-Boc-protected\n2-phenylpiperazine"]; alkylation [label="N-Alkylation/\nN-Arylation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="N4-Functionalized\nIntermediate"]; deprotection [label="Boc Deprotection\n(e.g., TFA)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="CNS Active Agent\n(e.g., 5-HT Receptor Ligand)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges mono_boc -> alkylation; alkylation -> intermediate; intermediate -> deprotection; deprotection -> final_product; }

Synthesis of CNS Agents.

For instance, the free secondary amine of mono-Boc-protected 2-phenylpiperazine can undergo nucleophilic substitution with a variety of electrophiles, such as alkyl halides or activated aryl systems, to introduce pharmacophoric elements known to confer affinity for CNS targets. Subsequent removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid) reveals the N1 amine, which can then be further functionalized or left as a secondary amine, depending on the structure-activity relationship (SAR) requirements of the target.

Application in the Synthesis of Anticancer Agents

The phenylpiperazine moiety has also been incorporated into novel anticancer agents.[1] Its ability to act as a linker or to directly interact with biological targets such as protein kinases makes it an attractive scaffold in oncology drug discovery. Mono-Boc-protected 2-phenylpiperazine provides a convenient entry point for the synthesis of libraries of compounds for screening against various cancer cell lines and molecular targets.

For example, derivatives of phenylpiperazine have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[8] The synthesis of such inhibitors can commence with the acylation or alkylation of mono-Boc-protected 2-phenylpiperazine, followed by deprotection and further modification to append the necessary functionalities for high-affinity binding to the EGFR kinase domain.

| Therapeutic Area | Target Class Examples | Role of 2-Phenylpiperazine Scaffold |

| Central Nervous System | Serotonin Receptors, Dopamine Receptors | Core pharmacophore for receptor interaction |

| Oncology | Protein Kinases (e.g., EGFR), Topoisomerase | Linker and pharmacophore for enzyme inhibition |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2) | Scaffold for selective enzyme inhibitors[9] |

Conclusion: A Self-Validating System in Drug Design

The true biological significance of mono-Boc-protected 2-phenylpiperazine lies not in its direct interaction with biological systems, but in its enabling role in the synthesis of molecules that do. The protocols for its preparation and selective protection represent a self-validating system; their successful application is the first and crucial step in the development of a vast array of potential therapeutics. By providing a reliable and versatile platform for the controlled, stepwise elaboration of the 2-phenylpiperazine core, this key intermediate empowers medicinal chemists to systematically explore structure-activity relationships and to design and synthesize novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. Its importance in the drug discovery workflow cannot be overstated, serving as a testament to the critical role of strategic synthetic chemistry in advancing modern medicine.

References

-

Ha, H-J., Lee, W. K., & Lee, D. W. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 735-741. [Link][10]

-

Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 735-741. [Link][5]

-

Sun, J., Wang, X. Y., Lv, P. C., & Zhu, H. L. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific reports, 5, 13934. [Link][8]

-

Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical biology & drug design, 105(3), e70077. [Link][1]

-

Zanetti, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6899. [Link][4]

-

Ahmad, S., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(10). [Link]

-

Wikipedia. (2023). Substituted piperazine. In Wikipedia. [Link][2]

-